LogP Enhancement of ~2.2-Fold vs. Methyl Ester Analog Drives Superior Membrane Partitioning Predictions
The target compound exhibits a calculated logP of 2.35 (ChemDiv) to 2.8 (BOC Sciences, XLogP3), representing a 2.2-fold higher lipophilicity than its closest simple ester comparator, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (logP = 1.07, Hit2Lead) . This difference arises from the replacement of a methyl ester tail with the 4-chloro-2-formylphenyl ester moiety, adding both aromatic surface area and halogen-induced polarizability.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.35 (ChemDiv); XLogP3 = 2.8 (BOC Sciences) |
| Comparator Or Baseline | Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: logP = 1.07 (Hit2Lead) |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.7 units (approximately 2.2- to 50-fold increase in P) |
| Conditions | Computed logP values from vendor-provided cheminformatics calculations |
Why This Matters
A logP increase of 1.3–1.7 units can substantially alter cell permeability and nonspecific protein binding, making the target compound a more suitable scaffold for cell-based phenotypic screening where moderate lipophilicity is desirable.
